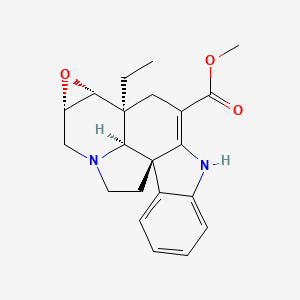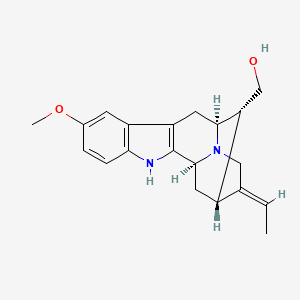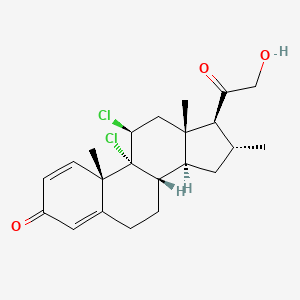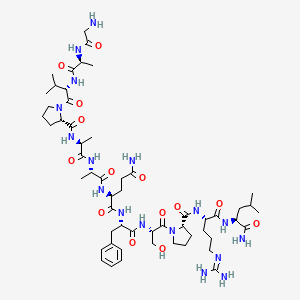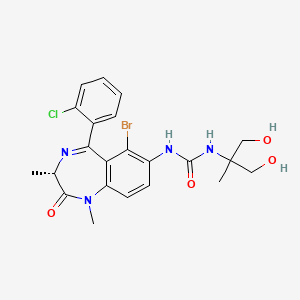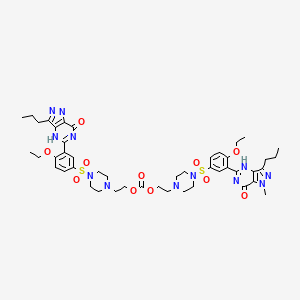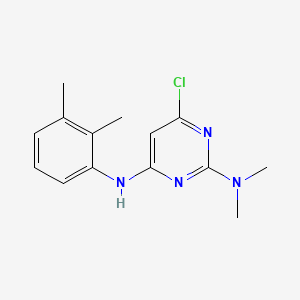
Lopinavir Metabolite M-1
Overview
Description
The compound Lopinavir Metabolite M-1 is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including phenyl, hydroxyl, and diazinan-1-yl groups, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Lopinavir Metabolite M-1, an active metabolite of Lopinavir, primarily targets the HIV-1 protease , an enzyme crucial for the life cycle of the HIV-1 virus .
Mode of Action
This compound inhibits the HIV-1 protease with a Ki of 0.7 pM . This inhibition prevents the cleavage of the gag-pol polyprotein, resulting in the production of immature, non-infectious viral particles .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the HIV-1 replication cycle . By inhibiting the HIV-1 protease, it prevents the maturation of viral particles, thereby halting the replication of the virus .
Pharmacokinetics
Lopinavir is metabolized via the hepatic enzymes CYP3A4 and CYP3A5 When co-administered with ritonavir, a potent inhibitor of these hepatic enzymes, it achieves significantly increased plasma levels of lopinavir, well above the mean 50% inhibitory concentration (ic50) for wild-type hiv-1 .
Result of Action
The inhibition of the HIV-1 protease by this compound leads to a decrease in the production of mature, infectious HIV-1 particles. This results in a reduction of viral load and an improvement in the clinical symptoms of HIV-1 infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 and CYP3A5 enzymes can affect its metabolism and hence its efficacy . Furthermore, the bioavailability and efficacy of Lopinavir can be influenced by the patient’s nutritional status, as its oral solution has been found to have increased bioavailability when taken with food .
Biochemical Analysis
Biochemical Properties
Lopinavir Metabolite M-1 inhibits HIV protease with a Ki of 0.7 pM . It interacts with the HIV-1 protease enzyme, leading to the inhibition of the enzyme and thus, preventing the maturation of the virus .
Cellular Effects
The effects of this compound on cells are primarily related to its antiviral activities. It inhibits the replication of clinical isolates of HIV-1 . The compound’s influence on cell function includes impacting cell signaling pathways and gene expression related to the HIV life cycle .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the HIV-1 protease enzyme. This binding interaction inhibits the enzyme, preventing the cleavage of the viral polyprotein precursors, which is a crucial step in the viral replication cycle .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows consistent inhibitory effects on the HIV-1 protease over time . Information concerning the product’s stability, particularly in solution, has rarely been reported .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that Lopinavir, the parent compound, exhibits dose-dependent antiviral activity .
Metabolic Pathways
This compound is involved in the metabolic pathway of the HIV-1 protease inhibitor, Lopinavir .
Transport and Distribution
It is known that Lopinavir, the parent compound, is highly bound to plasma proteins (98-99%) .
Subcellular Localization
Given its role as an inhibitor of the HIV-1 protease, it is likely to be found in locations where this enzyme is active .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the phenoxyacetyl derivative, followed by the introduction of the diazinan-1-yl group. The final step involves the coupling of these intermediates under specific reaction conditions, such as controlled temperature and pH, to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The phenyl groups can be reduced to form cyclohexyl derivatives.
Substitution: The diazinan-1-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce cyclohexyl derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Comparison with Similar Compounds
Similar Compounds
Lopinavir Metabolite M-1: shares similarities with other compounds containing phenyl, hydroxyl, and diazinan-1-yl groups.
Uniqueness
- The unique combination of functional groups in this compound contributes to its distinct chemical properties and reactivity, setting it apart from other similar compounds.
Properties
CAS No. |
192725-39-6 |
|---|---|
Molecular Formula |
C37H46N4O6 |
Molecular Weight |
642.8 g/mol |
IUPAC Name |
N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbutanamide |
InChI |
InChI=1S/C37H46N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-31,34,42H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,43,46)/t29-,30-,31-,34?/m0/s1 |
InChI Key |
PSUMJBRVYHIASB-WPRNPTMGSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(=O)NC4=O)O |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(=O)NC4=O)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(=O)NC4=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lopinavir Metabolite M1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


